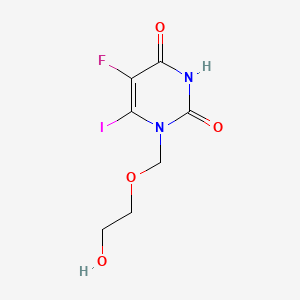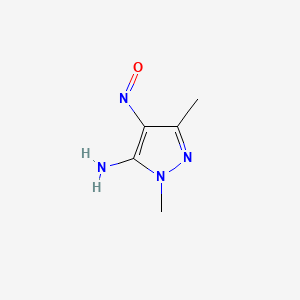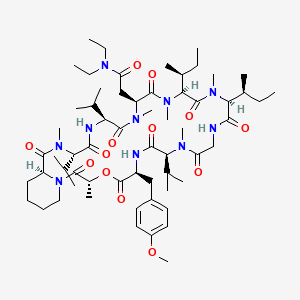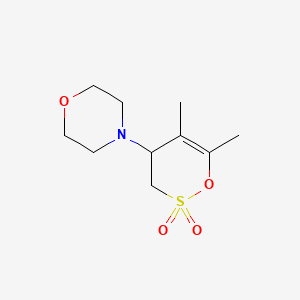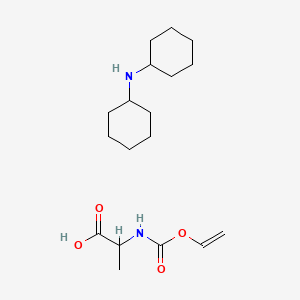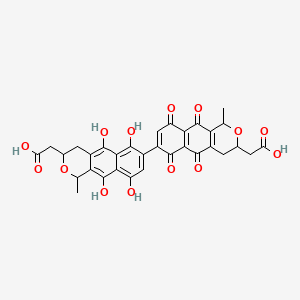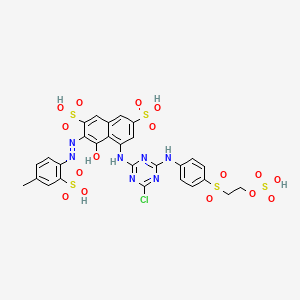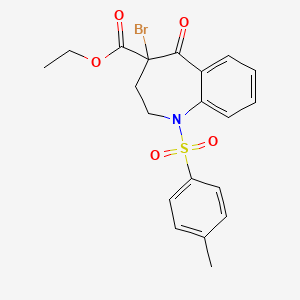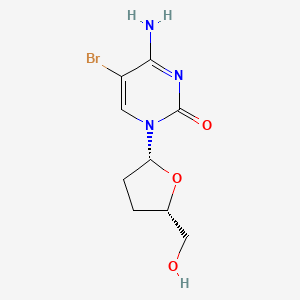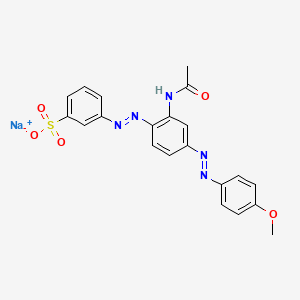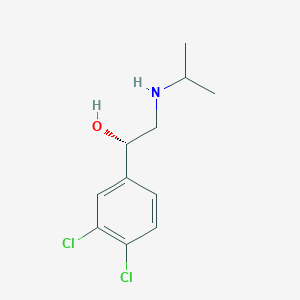![molecular formula C16H12Cl2O4S B15194382 [4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate CAS No. 7465-95-4](/img/structure/B15194382.png)
[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/AF8965000 is a compound that has been studied extensively for its various applications in scientific research and industry. It is known for its unique chemical properties and its ability to undergo a variety of chemical reactions, making it a valuable compound in multiple fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of NIOSH/AF8965000 involves several synthetic routes, each with specific reaction conditions. These methods typically include the use of high-purity reagents and controlled environments to ensure the desired chemical structure is achieved. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of NIOSH/AF8965000 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure that the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
NIOSH/AF8965000 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of NIOSH/AF8965000 include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from the reactions of NIOSH/AF8965000 depend on the specific type of reaction and the reagents used. These products can range from simple derivatives to more complex compounds with enhanced chemical properties.
Aplicaciones Científicas De Investigación
NIOSH/AF8965000 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of NIOSH/AF8965000 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are the subject of ongoing research.
Propiedades
Número CAS |
7465-95-4 |
|---|---|
Fórmula molecular |
C16H12Cl2O4S |
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
[4-[4-(2-chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate |
InChI |
InChI=1S/C16H12Cl2O4S/c17-9-15(19)21-11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)22-16(20)10-18/h1-8H,9-10H2 |
Clave InChI |
HGDCGITVDGUBQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(=O)CCl)SC2=CC=C(C=C2)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


